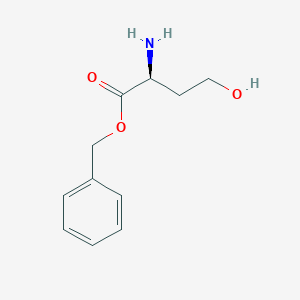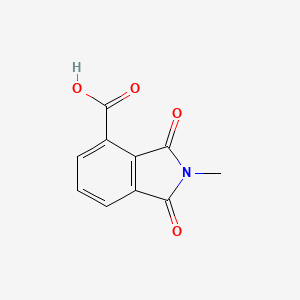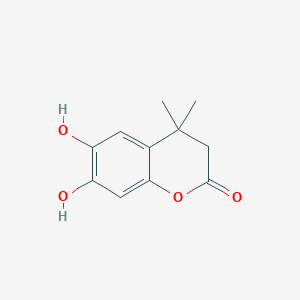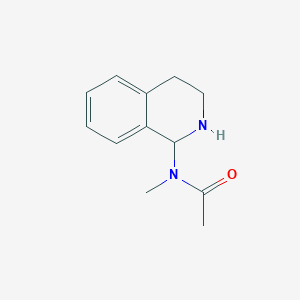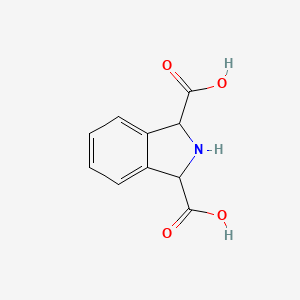
Isoindoline-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoindoline-1,3-dicarboxylic acid is an organic compound characterized by an isoindoline core with two carboxylic acid groups at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isoindoline-1,3-dicarboxylic acid can be synthesized through several methods. One common approach involves the condensation of an aromatic primary amine with maleic anhydride, followed by cyclization to form the isoindoline core . Another method includes the oxidation of isoindoline derivatives under specific conditions . These reactions typically require catalysts such as transition metals or organocatalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Isoindoline-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to isoindoline-1,3-dione derivatives under oxidative conditions.
Reduction: Reduction of the carboxylic acid groups to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions at the isoindoline core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include isoindoline-1,3-dione derivatives, substituted isoindolines, and reduced alcohol derivatives .
Aplicaciones Científicas De Investigación
Isoindoline-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of isoindoline-1,3-dicarboxylic acid involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Isoindoline-1,3-dione: A closely related compound with similar structural features but different reactivity and applications.
Phthalimide: Another related compound used in organic synthesis and pharmaceuticals.
Uniqueness
Isoindoline-1,3-dicarboxylic acid is unique due to its dual carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse functionalization compared to its analogs .
Propiedades
Fórmula molecular |
C10H9NO4 |
|---|---|
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-isoindole-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H9NO4/c12-9(13)7-5-3-1-2-4-6(5)8(11-7)10(14)15/h1-4,7-8,11H,(H,12,13)(H,14,15) |
Clave InChI |
CAVUCPFWSPGGBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(NC(C2=C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


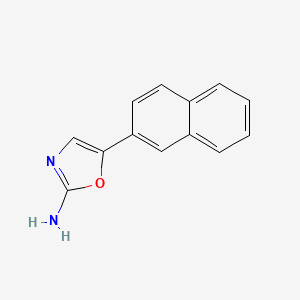

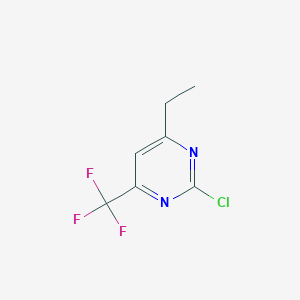
![5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B11894451.png)

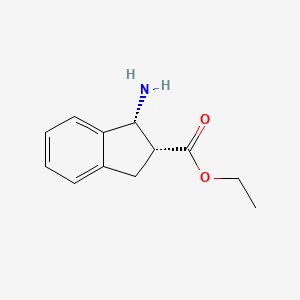
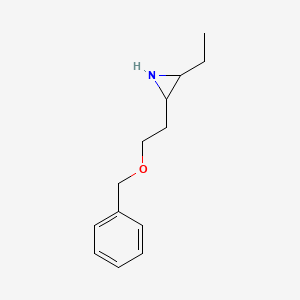
![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B11894468.png)
